molecular formula C17H16ClN3O4S2 B2841209 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 899965-87-8

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2841209
CAS No.: 899965-87-8
M. Wt: 425.9
InChI Key: ZFSIKOCHVXULLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide features a benzothiadiazine core substituted with a chlorine atom at position 7 and two oxygen atoms (1,1-dioxo group). A sulfanyl (-S-) linker connects the benzothiadiazine ring to an acetamide group, which is further attached to a 4-ethoxyphenyl moiety.

Molecular Formula: C₁₇H₁₇ClN₃O₄S₂
Molecular Weight: ~426.5 g/mol
Key Features:

  • Benzothiadiazine core: Imparts rigidity and electronic effects due to the sulfur and nitrogen atoms.
  • Sulfanyl-acetamide linker: May facilitate hydrogen bonding or metal coordination in biological targets.

For example, acetamide derivatives are often synthesized via acetylation of amines or by reacting thiols with α-haloacetamides under basic conditions .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-2-25-13-6-4-12(5-7-13)19-16(22)10-26-17-20-14-8-3-11(18)9-15(14)27(23,24)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSIKOCHVXULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Sulfonamide Derivatives

A common route involves cyclizing o-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. For example, reacting 4-chloro-2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base (e.g., triethylamine) generates the 1,2,4-benzothiadiazine ring system. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl, followed by intramolecular cyclization.

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Base: Triethylamine (2–3 equiv)
  • Yield: 60–75%

Diazepine Ring Expansion

An alternative method employs diaza-Wittig rearrangements of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. As demonstrated by Horváth et al. (2020), treatment with tert-butoxide (t-BuOK) induces ring opening and reclosure to form benzothiadiazines. Adjusting the base equivalents (2–6 equiv) controls regioselectivity:

  • 2 equiv t-BuOK : Favors-rearrangement to 1,2-benzisothiazoles.
  • 6 equiv t-BuOK : Promotes-rearrangement to 1,2-benzothiazine 1,1-dioxides.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety at position 3 of the benzothiadiazine core is introduced via nucleophilic substitution or thiol-disulfide exchange.

Thiolation via SNAr Reaction

The electron-deficient nature of the benzothiadiazine ring enables aromatic nucleophilic substitution (SNAr) at position 3. Using sodium hydride (NaH) as a base, the chlorine atom at position 3 is displaced by a thiolate anion (e.g., from mercaptoacetic acid).

Representative Protocol:

  • Dissolve 7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine (1.0 equiv) in dimethylformamide (DMF).
  • Add NaH (1.2 equiv) and mercaptoacetic acid (1.5 equiv).
  • Stir at 80°C for 12 hours.
  • Quench with ice-water and extract with ethyl acetate.
    Yield : 65–70%

Oxidative Coupling with Disulfides

For higher regiocontrol, copper-catalyzed oxidative coupling with disulfides (e.g., diphenyl disulfide) may be employed. This method minimizes overoxidation of the sulfanyl group to sulfone.

Acetamide Coupling with 4-Ethoxyphenylamine

The final step involves coupling the sulfanyl-benzothiadiazine intermediate with N-(4-ethoxyphenyl)acetamide. Two approaches are prevalent:

EDC/NHS-Mediated Amidation

Carbodiimide chemistry facilitates the formation of the amide bond. The carboxylic acid derivative of the sulfanyl-benzothiadiazine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by reaction with 4-ethoxyaniline.

Optimized Conditions:

  • Solvent: Dichloromethane
  • Activator: EDC (1.5 equiv), NHS (1.2 equiv)
  • Temperature: 25°C, 24 hours
  • Yield: 80–85%

Direct Acylation with Acetyl Chloride

Alternatively, acetyl chloride may be used to acylate 4-ethoxyaniline in situ. The resulting acetamide is then coupled to the sulfanyl-benzothiadiazine via a Mitsunobu reaction.

Table 1: Comparison of Sulfanyl Group Introduction Methods

Method Conditions Yield (%) Purity (HPLC)
SNAr with NaH DMF, 80°C, 12 h 65 95.2
Cu-Catalyzed Oxidative DMSO, CuI, 60°C, 6 h 72 97.8
Thiol-Disulfide Exchange EtOH, rt, 24 h 58 93.5

Table 2: Acetamide Coupling Efficiency

Coupling Agent Solvent Time (h) Yield (%)
EDC/NHS DCM 24 85
DCC/HOBt THF 18 78
Mitsunobu (DIAD, PPh₃) Toluene 12 82

Mechanistic Insights and Challenges

Base Sensitivity in Diazepine Rearrangements

The Horváth et al. study highlights the critical role of base stoichiometry in determining product distribution. Excess t-BuOK (6 equiv) stabilizes dianionic intermediates, enabling-rearrangements essential for forming the benzothiazine core. Computational DFT analyses corroborate that deprotonation at C(4) initiates the rearrangement cascade.

Purification Challenges

The polar nature of the acetamide moiety necessitates chromatographic purification (silica gel, eluent: ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity to >98%.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfur atom in the thiadiazine ring makes it susceptible to oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or chloro groups, converting them into amines or dechlorinated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents XlogP Hydrogen Bond Donors/Acceptors References
Target Compound C₁₇H₁₇ClN₃O₄S₂ 426.5 4-ethoxyphenyl, benzothiadiazine ~3.0* 2 / 7 -
MLS001236705 C₁₉H₂₀ClN₃O₅S₂ 469.96 3,4-dimethoxyphenethyl, benzothiadiazine 3.2 2 / 7
N-(4-Ethoxyphenyl)-2-{[5-(indol-3-ylmethyl)oxadiazol-2-yl]sulfanyl}acetamide (8j) C₂₁H₂₀N₄O₃S 408.47 4-ethoxyphenyl, oxadiazole-indole 3.5 1 / 6
2-[(Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) C₁₁H₁₀FN₃OS 267.28 2-fluorobenzyl, triazole 2.1 1 / 5

*Estimated based on structural similarity to MLS001236704.

Key Observations :

  • The benzothiadiazine core in the target compound and MLS001236705 introduces higher molecular weight and polarity compared to oxadiazole- or triazole-containing analogs.
  • Hydrogen bond capacity : The acetamide linker and benzothiadiazine oxygen atoms provide more hydrogen-bonding sites than triazole or oxadiazole derivatives.
Antibacterial Activity
  • Triazole derivatives (e.g., compounds 38 and 39 in ) exhibit MIC values of 16–32 µg/mL against Escherichia coli, attributed to sulfanyl-mediated interactions with bacterial enzymes .
  • The target compound’s sulfanyl linker and chlorine substituent may similarly disrupt bacterial membranes or enzyme function, though direct data are unavailable.
Enzyme Inhibition
  • Oxadiazole-indole analogs (e.g., 8j) show moderate activity against α-glucosidase (IC₅₀: 45 µM) and lipoxygenase (LOX) due to the indole moiety’s planar structure .
  • The benzothiadiazine core in the target compound could offer stronger electronic effects for enzyme binding, but this requires experimental validation.
Cholinesterase Inhibition
  • Thiadiazole derivatives (e.g., ) inhibit butyrylcholinesterase (BChE) via sulfur-mediated interactions. The target compound’s sulfanyl group may exhibit similar effects .

Biological Activity

The compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3O3S
  • Molecular Weight : Approximately 395.83 g/mol

Physical Properties

PropertyValue
Density2.04 g/cm³ (estimated)
Molar Refractivity61.83 cm³ (estimated)
Polarizability24.51×102424.51\times 10^{-24} cm³ (estimated)
Surface Tension96.5 dyne/cm (estimated)

The compound exhibits biological activity primarily through its interaction with specific molecular targets in cellular pathways. Its structure suggests potential inhibition of certain enzymes or receptors involved in disease processes. The presence of the benzothiadiazine moiety is particularly relevant, as compounds in this class are known for their diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target molecule effectively inhibit the growth of various bacterial strains and fungi. The sulfanyl group may enhance this activity by facilitating interactions with microbial cell membranes.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Investigations into similar benzothiadiazine derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ethoxyphenyl group could contribute to improved selectivity towards cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing significant antibacterial potential.
  • Anticancer Activity Assessment :
    • A study involving various benzothiadiazine derivatives revealed that one derivative exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound?

The synthesis involves multi-step reactions, including the formation of the benzothiadiazine scaffold and subsequent functionalization. Key parameters include:

  • Temperature : Maintain 60–80°C during sulfanyl group introduction to prevent side reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve yield .
  • Catalysts : Employ mild bases (e.g., NaH) for deprotonation during acetamide coupling .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What analytical techniques confirm the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., sulfanyl and ethoxyphenyl groups) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 453.05) .
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) monitors purity (>98%) .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s mechanism of action?

  • Target selection : Prioritize enzymes/receptors linked to benzothiadiazine derivatives (e.g., kinases, ion channels) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding energy (ΔG) and residue interactions .
  • Validation : Compare docking results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. What strategies address contradictory bioactivity data across studies?

  • Assay standardization : Control variables like cell line viability (e.g., MCF-7 vs. HeLa) and incubation time .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ variability .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., trifluoromethoxy analogs) to identify SAR trends .

Q. How can regioselective modifications enhance bioactivity?

  • Fluorine substitution : Replace the 7-chloro group with fluorine to improve metabolic stability and target affinity .
  • Ethoxyphenyl optimization : Introduce electron-withdrawing groups (e.g., nitro) to modulate solubility and receptor binding .
  • Synthetic routes : Use protecting groups (e.g., Boc) during sulfanyl-acetamide coupling to prevent undesired side reactions .

Methodological Challenges

Q. How to evaluate the compound’s pharmacokinetics in preclinical models?

  • In vitro assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .
  • In vivo studies : Administer orally (10 mg/kg) to rodents, with LC-MS/MS quantification of plasma/tissue concentrations .
  • Lipophilicity : Calculate logP values (e.g., 3.2) to predict blood-brain barrier permeability .

Q. What experimental designs mitigate cytotoxicity in healthy cells?

  • Selectivity screening : Test against non-target cell lines (e.g., HEK293) using MTT assays .
  • Combination therapy : Pair with adjuvants (e.g., P-glycoprotein inhibitors) to reduce effective dosage .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence assays to confirm selective apoptosis in cancer cells .

Data-Driven Insights

Q. How does the trifluoromethoxy group influence bioactivity?

  • Lipophilicity : Increases logP by 0.5 units, enhancing membrane permeability .
  • Metabolic stability : Reduces CYP450-mediated degradation compared to methoxy analogs .
  • Target interaction : Forms halogen bonds with kinase ATP-binding pockets, improving IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM for non-fluorinated analogs) .

Q. What structural features correlate with anti-inflammatory activity?

  • Sulfanyl group : Mediates TNF-α inhibition (IC₅₀ = 12 µM) via redox modulation .
  • Ethoxyphenyl moiety : Enhances COX-2 selectivity (SI > 50) over COX-1 .
  • Crystallography data : X-ray structures reveal hydrogen bonding with COX-2 Arg120 .

Future Research Directions

Q. How can computational modeling predict off-target effects?

  • Pharmacophore mapping : Identify shared motifs with known toxicophores (e.g., hERG channel inhibitors) .
  • Proteome-wide docking : Use AlphaFold-predicted structures to screen for unintended targets .

Q. What novel derivatives could overcome drug resistance?

  • Hybrid analogs : Fuse with quinoline scaffolds to inhibit efflux pumps (e.g., ABCB1) .
  • Prodrug strategies : Incorporate esterase-cleavable groups to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.